



synthesis of Fluralaner using 3',5'-Dichloro-2,2,2-trifluoroacetophenone

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Compound of Interest 3',5'-Dichloro-2,2,2-Compound Name: trifluoroacetophenone Get Quote Cat. No.: B156584

Application Notes and Protocols for the Synthesis of Fluralaner

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Fluralaner, a potent isoxazoline-based insecticide and acaricide. The synthesis commences with the key starting material, 3',5'-Dichloro-2,2,2-trifluoroacetophenone, and proceeds through the formation of a critical isoxazoline intermediate, which is subsequently coupled with a benzamide moiety to yield the final product. This guide is intended for researchers and professionals in the fields of medicinal chemistry, process development, and drug discovery, offering a comprehensive resource for the laboratory-scale synthesis of Fluralaner.

Introduction

Fluralaner is a systemic insecticide and acaricide that exhibits a broad spectrum of activity against various ectoparasites, including fleas and ticks.[1] Its unique mode of action involves the antagonism of y-aminobutyric acid (GABA)-gated chloride channels (GABACIs) and Lglutamate-gated chloride channels (GluCls) in arthropods.[2][3][4][5][6] This mechanism disrupts the normal functioning of the insect nervous system, leading to paralysis and death.[7]



The synthesis of Fluralaner has been a subject of significant interest, with various routes developed to access this complex molecule. This document focuses on a synthetic pathway that utilizes **3',5'-Dichloro-2,2,2-trifluoroacetophenone** as a key building block.[1][8][9]

Synthesis Overview

The synthesis of Fluralaner from **3',5'-Dichloro-2,2,2-trifluoroacetophenone** can be broadly divided into two main stages:

- Formation of the Isoxazoline Core: This involves the condensation of **3',5'-Dichloro-2,2,2-trifluoroacetophenone** with a substituted acetophenone to form a chalcone-like intermediate, which then undergoes cyclization with hydroxylamine to yield the key isoxazoline intermediate, 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid.
- Amide Coupling to Yield Fluralaner: The isoxazoline intermediate is then coupled with 2amino-N-(2,2,2-trifluoroethyl)acetamide to form the final Fluralaner product.[1]

Experimental Protocols

Part 1: Synthesis of 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2methylbenzoic acid (Intermediate I)

This protocol is based on a synthetic route starting from 2-fluorotoluene, which is converted to 4-acetyl-2-methylbenzoic acid. This is then condensed with **3',5'-dichloro-2,2,2-trifluoroacetophenone**.[1]

Step 1a: Synthesis of 4-acetyl-2-methylbenzoic acid

- Materials: 2-fluorotoluene, acetyl chloride, aluminum chloride, sodium cyanide, sodium hydroxide.
- Procedure:
 - Perform a Friedel-Crafts acetylation of 2-fluorotoluene with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride) to yield 4-acetyl-2-fluorotoluene.



- The resulting product is then subjected to a nucleophilic aromatic substitution with a cyanide source (e.g., sodium cyanide) to replace the fluorine atom.
- Subsequent hydrolysis of the nitrile group under basic conditions (e.g., sodium hydroxide)
 affords 4-acetyl-2-methylbenzoic acid.

Step 1b: Condensation and Cyclization to form Intermediate I

- Materials: 4-acetyl-2-methylbenzoic acid, 3',5'-dichloro-2,2,2-trifluoroacetophenone,
 triethylamine, a suitable dehydrating agent, and hydroxylamine.
- Procedure:
 - In a suitable solvent, dissolve 4-acetyl-2-methylbenzoic acid and 3',5'-dichloro-2,2,2-trifluoroacetophenone.
 - Add a base, such as triethylamine, to catalyze the condensation reaction.
 - The resulting intermediate is then dehydrated and cyclized in the presence of hydroxylamine to form the isoxazoline ring structure of Intermediate I.[1]

Part 2: Synthesis of 2-amino-N-(2,2,2-trifluoroethyl)acetamide (Intermediate II)

There are two primary routes for the synthesis of this intermediate.[1]

Route A: From Glycine

- Materials: Glycine, di-tert-butyl dicarbonate (Boc₂O), sodium hydroxide, N,N'carbonyldiimidazole (CDI), 4-dimethylaminopyridine (DMAP), 2,2,2-trifluoroethylamine, hydrogen chloride.
- Procedure:
 - Protect the amino group of glycine with a Boc group using Boc₂O in the presence of sodium hydroxide to yield 2-(tert-butoxycarbonylamino)acetic acid.[1]



- Activate the carboxylic acid with CDI and DMAP, followed by reaction with 2,2,2-trifluoroethylamine to form the amide.[1]
- Deprotect the Boc group using hydrogen chloride to yield Intermediate II.[1]

Route B: From 2-Chloro-N-(2,2,2-trifluoroethyl)acetamide

- Materials: 2,2,2-trifluoroethylamine, chloroacetyl chloride, potassium carbonate, o-phthaloyl hydrazide, sodium methoxide, hydrazine hydrate.
- Procedure:
 - React 2,2,2-trifluoroethylamine with chloroacetyl chloride in the presence of potassium carbonate to obtain 2-chloro-N-(2,2,2-trifluoroethyl)acetamide.[1]
 - This intermediate then reacts with o-phthaloyl hydrazide in the presence of sodium methoxide.[1]
 - Finally, hydrolysis with hydrazine hydrate yields the desired 2-amino-N-(2,2,2-trifluoroethyl)acetamide.

Part 3: Final Amide Coupling to Synthesize Fluralaner

- Materials: 4-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-2-methylbenzoic acid (Intermediate I), 2-amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride (Intermediate II), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl), 4-dimethylaminopyridine (DMAP), diisopropylethylamine (DIPEA), dichloromethane.
- Procedure:
 - Dissolve Intermediate I in a suitable organic solvent such as dichloromethane or isopropyl acetate.[7][10]
 - Cool the reaction mixture to 0-10°C.[10]
 - Add the coupling agent EDC-HCl and the catalyst DMAP to the reaction mixture.[7][10]
 - Add Intermediate II hydrochloride salt to the mixture.[10]



- Slowly add a base, such as diisopropylethylamine, to the reaction mixture while maintaining the temperature between 0-10°C.[10]
- Allow the reaction to warm to room temperature (20-35°C) and stir for 4-6 hours.[10]
- Upon completion, the reaction mixture is worked up by washing with water and brine.[10]
- The organic layer is then treated with activated carbon and silica gel to remove impurities.
 [10]
- The solvent is removed under reduced pressure to yield crude Fluralaner.

Purification of Fluralaner

- Materials: Crude Fluralaner, methanol, activated carbon.
- Procedure:
 - Charge a round-bottom flask with crude Fluralaner and methanol (approximately 3 mL of methanol per gram of crude product).[10]
 - Heat the mixture to 60-65°C and stir until the solid dissolves.[10]
 - Add activated carbon (approximately 0.1 g per gram of crude product) and stir for 30-40 minutes at 60-65°C.[10]
 - Filter the hot solution to remove the activated carbon.
 - Cool the filtrate to 0-10°C and stir for 2-4 hours to induce crystallization.[10]
 - Filter the solid, wash with cold methanol, and dry under vacuum to obtain pure Fluralaner.
 [10]

Data Presentation



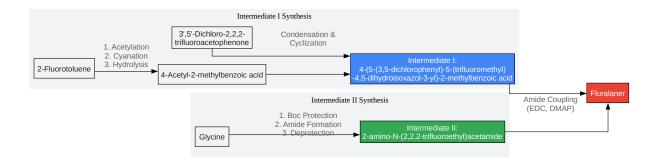
Step	Produ ct	Startin g Materi als	Reag ents	Solve nt	Temp eratur e (°C)	Time (h)	Yield (%)	Purity (%)	Refer ence
Part 1	Interm ediate I	4- acetyl- 2- methyl benzoi c acid, 3',5'- dichlor o- 2,2,2- trifluor oaceto pheno ne	Triethy lamine , Hydro xylami ne	-	-	-	-	-	[1]
Part 2	Interm ediate II	Glycin e or 2- Chloro -N- (2,2,2- trifluor oethyl) aceta mide	Variou s	-	-	-	-	-	[1]
Part 3	Flurala ner (crude)	Interm ediate I, Interm ediate II	EDC- HCI, DMAP, DIPEA	Dichlor ometh ane or Isopro pyl Acetat e	0-35	4-6	-	>95	[10]



Purific ation	Flurala ner (pure)	Crude Flurala ner	Activat ed Carbo n	Metha nol	0-65	2-4	80	>99	[10]
Overal I	Flurala ner	-	-	-	-	-	45-70	-	[7]

Note: Dashes (-) indicate that specific quantitative data was not provided in the cited sources.

Visualizations Synthetic Pathway of Fluralaner

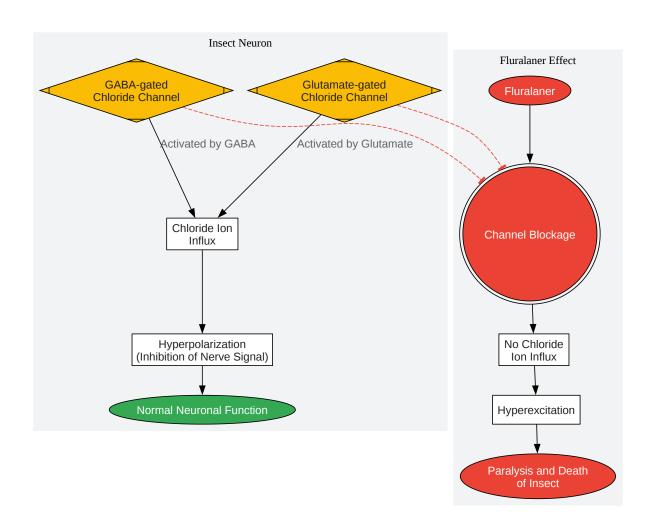


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Caption: Synthetic route to Fluralaner from key intermediates.

Mechanism of Action of Fluralaner





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